molecular formula C18H13NO2 B7772363 (4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one

(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one

Cat. No.: B7772363
M. Wt: 275.3 g/mol
InChI Key: AYHSMADDXZUZBX-SBFJKYRKSA-N
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Description

(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one typically involves the condensation of benzaldehyde with cinnamaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-5(4H)-one: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    (4Z)-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-imidazol-5(4H)-one: This compound contains an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of (4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHSMADDXZUZBX-SBFJKYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-08-4
Record name NSC16594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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